molecular formula C24H21N3O2 B2781909 2-([1,1'-biphenyl]-4-yl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 941965-58-8

2-([1,1'-biphenyl]-4-yl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2781909
CAS RN: 941965-58-8
M. Wt: 383.451
InChI Key: RCDDCMMUCGZMEJ-UHFFFAOYSA-N
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Description

The compound “2-([1,1’-biphenyl]-4-yl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide” is a complex organic molecule. It contains a biphenyl group, a pyrido[1,2-a]pyrimidin-3-yl group, and an acetamide group. The biphenyl group consists of two phenyl rings connected by a single bond. The pyrido[1,2-a]pyrimidin-3-yl group is a heterocyclic compound containing nitrogen atoms. The acetamide group consists of a carbonyl (C=O) and an amine (NH2) group attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, resulting in different conformations. The pyrido[1,2-a]pyrimidin-3-yl and acetamide groups could form hydrogen bonds with other molecules, influencing the compound’s behavior in solution .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the biphenyl, pyrido[1,2-a]pyrimidin-3-yl, and acetamide groups. The phenyl rings in the biphenyl group could potentially undergo electrophilic aromatic substitution reactions. The pyrido[1,2-a]pyrimidin-3-yl group, being a heterocycle, might exhibit different reactivity. The acetamide group could potentially undergo hydrolysis to form acetic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the biphenyl group could influence the compound’s solubility in organic solvents, while the pyrido[1,2-a]pyrimidin-3-yl and acetamide groups could allow for hydrogen bonding, influencing the compound’s solubility in water .

properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-7-6-14-27-23(16)25-17(2)22(24(27)29)26-21(28)15-18-10-12-20(13-11-18)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDDCMMUCGZMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

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